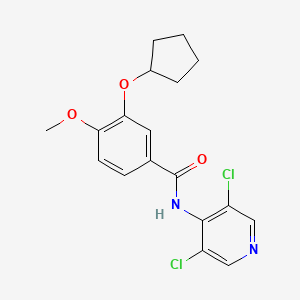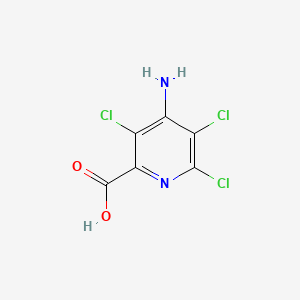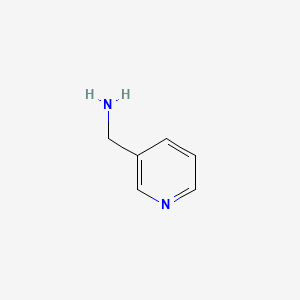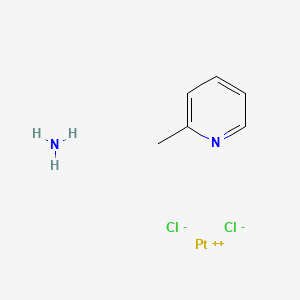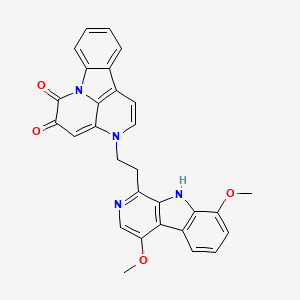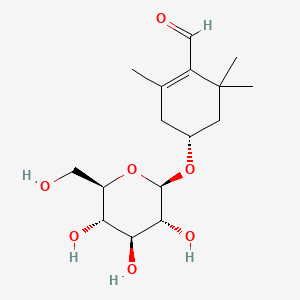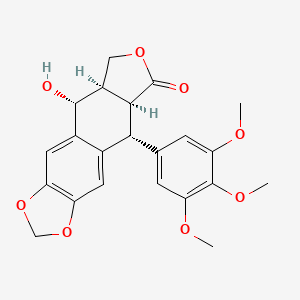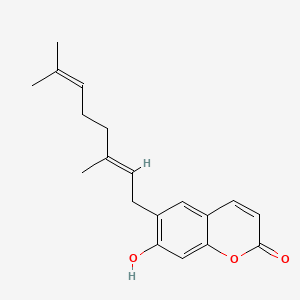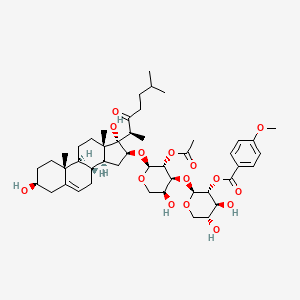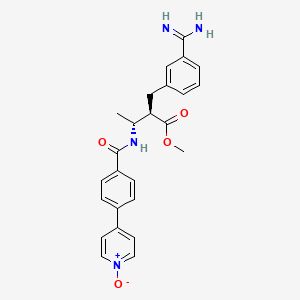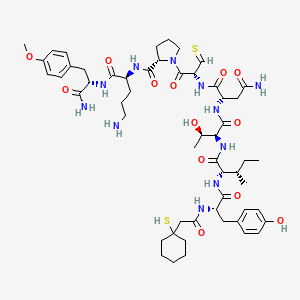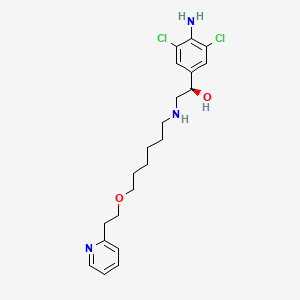
Picumeterol
Overview
Description
- It belongs to the class of small-molecule drugs and is also known by its USAN name, This compound fumarate .
- The compound primarily targets the β2-adrenergic receptor, which plays a crucial role in regulating bronchial smooth muscle tone and airway dilation.
- This compound has been investigated for its therapeutic potential in respiratory diseases, particularly asthma.
Picumeterol: (chemical formula: C25H33Cl2N3O6) is a potent and highly selective β2-adrenoceptor agonist.
Preparation Methods
Synthetic Routes: The synthetic routes for picumeterol involve chemical transformations to obtain the desired structure. Unfortunately, specific synthetic methods are not widely documented in the literature.
Industrial Production: Information on industrial-scale production methods is limited. pharmaceutical companies like GSK Plc were involved in its development.
Chemical Reactions Analysis
Reactivity: Picumeterol likely undergoes various reactions, including oxidation, reduction, and substitution.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.
In Industry:
Mechanism of Action
β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.
Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.
Comparison with Similar Compounds
Uniqueness: Picumeterol’s uniqueness lies in its selectivity for the β2-adrenergic receptor and its longer duration of action compared to salbutamol.
Similar Compounds: Other β2-adrenergic agonists include salmeterol, formoterol, and indacaterol
Properties
CAS No. |
130641-36-0 |
|---|---|
Molecular Formula |
C21H29Cl2N3O2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChI Key |
NUBLQEKABJXICM-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Appearance |
Solid powder |
| 130641-36-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
